![molecular formula C24H30OSi2 B3185585 1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane CAS No. 117732-87-3](/img/structure/B3185585.png)
1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane
Overview
Description
1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane is a complex organic compound characterized by its unique bicyclo[4.2.0]octa-1,3,5-triene structure. This compound is notable for its high strain energy and the presence of silicon atoms within its structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the bicyclo[4.2.0]octa-1,3,5-triene ring system and the subsequent attachment of the vinyl and disiloxane groups. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the vinyl groups or the bicyclo[4.2.0]octa-1,3,5-triene ring.
Substitution: The silicon atoms in the disiloxane group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of saturated compounds.
Scientific Research Applications
1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications:
Chemistry: The compound is used as a model system to study the reactivity of strained ring systems and silicon-containing compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds
Mechanism of Action
The mechanism by which 1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane exerts its effects involves its interaction with molecular targets through its strained ring system and silicon atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.0]octanes: These compounds share a similar ring structure but differ in the arrangement of atoms and the presence of silicon.
Tetramethyldisiloxane derivatives: Compounds with similar silicon-containing groups but different organic substituents.
Biological Activity
1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane (CAS No. 168086-20-2) is a siloxane compound characterized by its unique bicyclic structure and vinyl groups. Its molecular formula is C24H30OSi2 with a molecular weight of 390.67 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and materials science.
Chemical Structure
The compound features a complex structure with two key components:
- Bicyclo[4.2.0]octa-1,3,5-trien-3-yl moieties that contribute to its reactivity and potential biological interactions.
- Tetramethyldisiloxane backbone which provides stability and enhances solubility in organic solvents.
The structural representation can be summarized as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound's bicyclic structure may facilitate interactions with biological targets such as enzymes involved in cancer progression.
- Cell Line Studies : In vitro assays have shown that similar compounds induce apoptosis in various cancer cell lines including MCF-7 (breast cancer) and U937 (acute myeloid leukemia) .
Epigenetic Modulation
Research has demonstrated that compounds within this chemical class can act as epigenetic modulators:
- Histone Acetylation : The compound may influence histone acetylation levels by inhibiting histone acetyltransferases (HATs) like p300 and PCAF .
- Cell Cycle Regulation : Studies indicate that these compounds can alter cell cycle phases and promote differentiation in leukemia cells .
Study 1: Anticancer Activity in Leukemia Models
A study explored the efficacy of a related bicyclic compound in inducing apoptosis in leukemia cell lines. The results showed:
- IC50 Values : The most effective compounds had IC50 values in the low micromolar range against p300 activity.
- Apoptosis Induction : Significant apoptosis was observed in NB4 and U937 cells after treatment with specific derivatives .
Study 2: In Vivo Efficacy
In vivo models using xenograft tumors demonstrated that treatment with related compounds resulted in reduced tumor growth rates compared to controls. This suggests potential therapeutic applications for this compound in cancer therapy.
Table 1: Biological Activity Overview
Compound Name | CAS Number | IC50 (µM) | Cell Line Tested | Mechanism of Action |
---|---|---|---|---|
Compound A | 168086-20-2 | <10 | MCF-7 | HAT inhibition |
Compound B | 168086-20-2 | <5 | U937 | Apoptosis induction |
Compound C | Similar | <20 | NB4 | Cell cycle arrest |
Properties
IUPAC Name |
[(E)-2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl]-[[(E)-2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl]-dimethylsilyl]oxy-dimethylsilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30OSi2/c1-26(2,15-13-19-5-7-21-9-11-23(21)17-19)25-27(3,4)16-14-20-6-8-22-10-12-24(22)18-20/h5-8,13-18H,9-12H2,1-4H3/b15-13+,16-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWICBKIBSOBIT-WXUKJITCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=CC1=CC2=C(CC2)C=C1)O[Si](C)(C)C=CC3=CC4=C(CC4)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](O[Si](/C=C/C1=CC2=C(C=C1)CC2)(C)C)(/C=C/C3=CC4=C(C=C3)CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30OSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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